(2-((Tributylstannyl)methoxy)phenyl)methanamine
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Overview
Description
(2-((Tributylstannyl)methoxy)phenyl)methanamine: is an aromatic amine compound with the IUPAC name [2-(tributylstannylmethoxy)phenyl]methanamine . This compound features a phenyl ring substituted with a methoxy group and a tributylstannyl group, making it a unique organotin compound. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-((Tributylstannyl)methoxy)phenyl)methanamine typically involves the reaction of a phenylmethanamine derivative with a tributylstannyl reagent. One common method involves the use of SnAP (Stannyl Amino Phenyl) reagents, which provide a one-step route to the desired product. The reaction conditions are generally mild, and various aldehyde substrates can be used .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process and ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: (2-((Tributylstannyl)methoxy)phenyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through reactions with halides or other electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler derivatives.
Coupling Reactions: It can participate in Stille coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and electrophiles under mild conditions.
Oxidation and Reduction Reactions: Reagents such as lithium aluminium hydride for reduction and various oxidizing agents for oxidation.
Coupling Reactions: Palladium catalysts are often used in Stille coupling reactions.
Major Products Formed:
Substitution Reactions: Various substituted phenylmethanamine derivatives.
Oxidation and Reduction Reactions: Corresponding oxides or reduced derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Chemistry: (2-((Tributylstannyl)methoxy)phenyl)methanamine is used in the synthesis of N-heterocycles through SnAP reagents. These reactions are valuable in the formation of complex organic molecules .
Biology and Medicine: The compound’s unique structure allows it to be used in the development of novel pharmaceuticals and biologically active molecules. Its ability to form stable carbon-carbon bonds makes it a valuable tool in medicinal chemistry .
Industry: In industrial applications, this compound is used in the production of advanced materials and polymers. Its role in coupling reactions makes it a key component in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of (2-((Tributylstannyl)methoxy)phenyl)methanamine involves its ability to participate in various chemical reactions, particularly those involving the formation of carbon-carbon bonds. The tributylstannyl group acts as a nucleophile, facilitating reactions with electrophiles and enabling the formation of complex organic structures .
Comparison with Similar Compounds
(Tributylstannyl)methanol: Another organotin compound with similar reactivity but different functional groups.
2-Methoxyphenylmethanamine: Lacks the tributylstannyl group, resulting in different reactivity and applications.
Tributyltin hydride: Used in reduction reactions but lacks the methoxy and phenyl groups.
Uniqueness: (2-((Tributylstannyl)methoxy)phenyl)methanamine is unique due to the presence of both the methoxy and tributylstannyl groups on the phenyl ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications .
Properties
Molecular Formula |
C20H37NOSn |
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Molecular Weight |
426.2 g/mol |
IUPAC Name |
[2-(tributylstannylmethoxy)phenyl]methanamine |
InChI |
InChI=1S/C8H10NO.3C4H9.Sn/c1-10-8-5-3-2-4-7(8)6-9;3*1-3-4-2;/h2-5H,1,6,9H2;3*1,3-4H2,2H3; |
InChI Key |
KEZZUDLZTZKAQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COC1=CC=CC=C1CN |
Origin of Product |
United States |
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